molecular formula C11H14BrFO2 B8752197 Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- CAS No. 651326-68-0

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-

Cat. No.: B8752197
CAS No.: 651326-68-0
M. Wt: 277.13 g/mol
InChI Key: PACSIINSHISMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- is a useful research compound. Its molecular formula is C11H14BrFO2 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651326-68-0

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-bromo-2-(1-ethoxyethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-3-14-8(2)15-7-9-6-10(13)4-5-11(9)12/h4-6,8H,3,7H2,1-2H3

InChI Key

PACSIINSHISMOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve commercially available (2-bromo-5-fluoro-phenyl)-methanol (4.8 g, 23.4 mmol) in methylene chloride (100 mL) and cool to 0° C. Add PPTS (590 mg, 2.3 mmol) followed by ethyl vinyl ether (3.4 mL, 35.1 mmol). Warm reaction to room temperature slowly after addition. After 4 hours, pour the reaction into saturated aqueous sodium bicarbonate and extract with methylene chloride. Dry with sodium sulfate, filter and concentrate in vacuo to yield 5.4 g (83%) of the title compound as a clear and colorless oil. 1H NMR (CDCl3) 37.47 (dd, J=8.6, 5.0 Hz, 1M), 7.27 (dd, J=9.6, 3.1 Hz, 1H), 6.87 (td, J=8.0, 3.1 Hz, 1H), 4.89 (q, J=5.5 Hz, 1H), 4.65 (d, J=13.8 Hz, 1H), 4.54 (d, J=13.8 Hz, 1H), 3.70 (m, 1H), 3.55 (m, 1H), 1.42 (d, J=5.5 Hz, 3H), 1.22 (t, J=7.2 Hz, 3H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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